3-Fluoro-5-methylbenzohydrazide
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Overview
Description
3-Fluoro-5-methylbenzohydrazide is an organic compound with the molecular formula C8H9FN2O It is a derivative of benzohydrazide, where the benzene ring is substituted with a fluorine atom at the third position and a methyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-methylbenzohydrazide typically involves the reaction of 3-Fluoro-5-methylbenzoic acid with hydrazine hydrate. The process can be summarized as follows:
Esterification: 3-Fluoro-5-methylbenzoic acid is first converted to its methyl ester by reacting with methanol in the presence of a strong acid catalyst such as sulfuric acid.
Hydrazinolysis: The methyl ester is then reacted with hydrazine hydrate to form this compound. This reaction is typically carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the hydrazide group to other functional groups such as amines.
Substitution: The fluorine atom on the benzene ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce amines.
Scientific Research Applications
3-Fluoro-5-methylbenzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-methylbenzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with electrophilic centers in biological molecules, leading to inhibition of enzyme activity or modification of protein function. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-Fluorobenzohydrazide: Similar structure but lacks the methyl group at the fifth position.
5-Methylbenzohydrazide: Similar structure but lacks the fluorine atom at the third position.
3-Fluoro-4-methylbenzohydrazide: Similar structure with the methyl group at the fourth position instead of the fifth.
Uniqueness
3-Fluoro-5-methylbenzohydrazide is unique due to the presence of both fluorine and methyl substituents on the benzene ring. This combination can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-fluoro-5-methylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O/c1-5-2-6(8(12)11-10)4-7(9)3-5/h2-4H,10H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXNDXQTLKESKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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